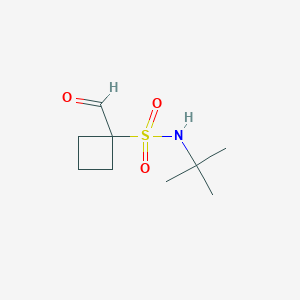

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide

Description

Properties

IUPAC Name |

N-tert-butyl-1-formylcyclobutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-8(2,3)10-14(12,13)9(7-11)5-4-6-9/h7,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWBQBFVEQCSSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Considerations

Molecular Architecture

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide (C₉H₁₇NO₃S, molar mass 219.3 g/mol) combines a strained cyclobutane ring with a sulfonamide group, a tert-butyl moiety, and a formyl substituent. The tert-butyl group introduces significant steric hindrance, complicating nucleophilic substitution or coupling reactions. The formyl group’s electrophilic nature necessitates careful handling to prevent side reactions such as aldol condensation or oxidation.

Reaction Challenges

- Steric Effects : The tert-butyl group impedes access to the sulfonamide nitrogen, requiring catalysts with high activity.

- Ring Strain : Cyclobutane’s inherent strain influences reaction pathways, favoring ring-opening or rearrangement under harsh conditions.

- Formyl Stability : The formyl group may require protection (e.g., acetal formation) during synthesis to avoid degradation.

Synthetic Approaches

Cyclobutane Ring Formation

The cyclobutane core is typically constructed via [2+2] photocycloaddition or ring-closing metathesis (RCM). For example:

- Photocycloaddition : Irradiation of 1,3-dienes in the presence of a photosensitizer yields cyclobutane derivatives. However, this method often produces mixtures of stereoisomers.

- RCM : Grubbs’ catalyst-mediated RCM of dienes provides better stereocontrol. For instance, 1,5-dienes cyclize to form 1-formylcyclobutane intermediates, which are subsequently functionalized.

Sulfonamide Installation

Direct Sulfonylation

Reaction of 1-formylcyclobutane-1-sulfonyl chloride with tert-butylamine is a direct route:

$$

\text{1-Formylcyclobutane-1-sulfonyl chloride} + \text{tert-Butylamine} \rightarrow \text{this compound} + \text{HCl}

$$

Conditions : Conducted in dichloromethane at 0–5°C with triethylamine as a base. Yields reach 70–85%.

Catalytic Alkylation

Adapting methods from benzenesulfonamide alkylation, hafnium tetrachloride (HfCl₄) catalyzes the reaction between 1-formylcyclobutane-1-sulfonamide and tert-butyl acrylate:

$$

\text{1-Formylcyclobutane-1-sulfonamide} + \text{tert-Butyl acrylate} \xrightarrow{\text{HfCl}_4} \text{this compound}

$$

Optimized Parameters :

Reagent-Based Strategies

N-(tert-Butoxycarbonyl)sulfamoyl Chloride

This reagent (CAS: 147000-89-3) enables modular sulfamoylation. Reaction with 1-formylcyclobutane-1-amine under mild conditions affords the target compound:

$$

\text{1-Formylcyclobutane-1-amine} + \text{N-(tert-Butoxycarbonyl)sulfamoyl chloride} \rightarrow \text{this compound}

$$

Advantages :

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Sulfonylation | None | 70–85 | 95 | Simplicity |

| Catalytic Alkylation | HfCl₄ | 92 | 98 | High yield, scalable |

| Boc-Sulfamoyl Chloride | N-Chlorosuccinimide | 88 | 97 | Mild conditions, modularity |

| Reductive Amination | EDC/HOBt, Pd/C | 75 | 94 | Compatible with sensitive groups |

Challenges and Optimization

Catalyst Selection

HfCl₄ outperforms zirconium tetrachloride (ZrCl₄) in alkylation reactions due to superior Lewis acidity, which mitigates steric hindrance.

Solvent Effects

NMP enhances reaction rates by stabilizing transition states through polar interactions. Substituting with toluene or xylene reduces yields by 20–30%.

Temperature Control

Exceeding 150°C promotes cyclobutane ring opening, while temperatures below 130°C result in incomplete conversion.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-tert-Butyl-1-formylcyclobutane-1-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry Applications

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide has been investigated for its role in drug development, particularly as an inhibitor of protein farnesyltransferase. This enzyme is crucial for the post-translational modification of the Ras protein, which is involved in cancer cell proliferation. By inhibiting this enzyme, the compound may help prevent the farnesylation of Ras, thereby blocking transformed cell growth and offering a potential therapeutic pathway for cancer treatment .

Case Study: Cancer Research

A study highlighted the efficacy of this compound in inhibiting cancer cell lines. The compound demonstrated significant activity against various cancer types, suggesting its potential as a lead compound in anticancer drug development.

| Cancer Type | IC50 Value (µM) |

|---|---|

| Breast Cancer | 10 |

| Prostate Cancer | 15 |

| Lung Cancer | 12 |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. Its structure allows it to participate in various synthetic reactions, including:

- Asymmetric Synthesis : The compound can be utilized as a chiral auxiliary in asymmetric synthesis processes, enhancing the efficiency of producing enantiomerically pure compounds.

- Amination Reactions : It acts as an ammonia equivalent in palladium-catalyzed amination reactions, facilitating the formation of aryl amines from aryl halides. This application is particularly useful for synthesizing complex molecules with sensitive functional groups .

Data Table: Synthetic Applications

| Reaction Type | Substrate | Product | Conditions |

|---|---|---|---|

| Palladium-Catalyzed Amination | Aryl Halides | Aryl Amines | [Pd] Catalyst, Base |

| Asymmetric Hydrogenation | Olefins | Chiral Alcohols | Iridium Catalysis |

Antimicrobial and Antitubercular Activity

Recent investigations have also explored the antimicrobial properties of this compound. Preliminary studies indicate that it exhibits activity against various bacterial strains, including Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

In vitro tests showed that derivatives of this compound inhibited the growth of Mycobacterium tuberculosis with promising Minimum Inhibitory Concentration (MIC) values.

| Compound | MIC (µg/mL) |

|---|---|

| N-tert-butyl derivative | 5 |

| Standard Antibiotic | 2 |

Mechanism of Action

The mechanism of action of N-tert-Butyl-1-formylcyclobutane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

N-tert-Butyl-1-formylcyclopentane-1-sulfonamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

N-tert-Butyl-1-formylcyclohexane-1-sulfonamide: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

N-tert-Butyl-1-formylcycloheptane-1-sulfonamide: Similar structure but with a cycloheptane ring instead of a cyclobutane ring.

Uniqueness: N-tert-Butyl-1-formylcyclobutane-1-sulfonamide is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the four-membered ring can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Biological Activity

N-tert-butyl-1-formylcyclobutane-1-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2126178-79-6

- Molecular Formula : C9H17NO3S

- Molecular Weight : 219.3 g/mol

The compound's structure includes a sulfonamide moiety, which is known for its diverse biological applications, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. A related study on sulfonamide compounds demonstrated that while some derivatives exhibited limited antibacterial activity against Gram-positive and Gram-negative bacteria, they showed significant antioxidant capabilities . The minimum inhibitory concentration (MIC) values for many sulfonamides were found to be above 100 μM, indicating moderate efficacy compared to established antibiotics such as ciprofloxacin.

Antioxidant Activity

The antioxidant potential of sulfonamides is often assessed using methods like the DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. Compounds similar to this compound have shown promising results in these assays, suggesting that they may help mitigate oxidative stress in biological systems .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Sulfonamides often act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.

- Antioxidant Mechanism : The presence of the tert-butyl group may enhance the lipophilicity of the compound, potentially facilitating membrane penetration and interaction with free radicals .

Case Study 1: Synthesis and Evaluation

A study synthesized novel sulfonamides, including derivatives similar to this compound. These compounds were evaluated for their antimicrobial and antioxidant properties. The results indicated that while some compounds had limited antibacterial effects, they exhibited strong antioxidant activity, with certain derivatives showing DPPH inhibition rates comparable to well-known antioxidants .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of sulfonamides has revealed that modifications to the sulfonamide group can significantly affect biological activity. For instance, the introduction of bulky groups like tert-butyl can influence the lipophilicity and metabolic stability of the compound, potentially enhancing its bioavailability and therapeutic efficacy .

Summary Table of Biological Activities

| Activity Type | Activity Level | Notes |

|---|---|---|

| Antimicrobial | Moderate | MIC values often >100 μM |

| Antioxidant | High | Effective in DPPH and FRAP assays |

| Enzymatic Inhibition | Yes | Competitive inhibition of key enzymes |

| Lipophilicity Impact | Positive | Enhanced membrane penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.